(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[1-(furan-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11(10-12-4-2-8-17-12)15-14(16)7-6-13-5-3-9-18-13/h2-9,11H,10H2,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNCOYWUDIXSI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a furan-containing amine with a thiophene-containing acid chloride under basic conditions.
Esterification: The intermediate product is then esterified to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and amide bond formation reactions, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the prop-2-enamide moiety.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
Research indicates that (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide exhibits significant biological activities, particularly in anticancer research. Its mechanism of action and efficacy against various cancer cell lines have been studied extensively.
Anticancer Properties
The compound has shown promising results in vitro against several human cancer cell lines, including:
| Cell Line | IC50 (µg/ml) | Reference Compound (Doxorubicin) | Doxorubicin IC50 (µg/ml) |
|---|---|---|---|
| A549 | 27.7 | Doxorubicin | 28.3 |
| HepG2 | 26.6 | Doxorubicin | 21.6 |
| MCF7 | Not reported | Doxorubicin | Not reported |
This data suggests that the compound exhibits comparable or superior activity to doxorubicin, a well-known chemotherapeutic agent.
Study on Lung Cancer Cells
A specific study focused on the effects of this compound on lung cancer cells demonstrated significant alterations in gene expression related to apoptosis. Key findings included:
- Increased expression levels of AMY2A and FOXG1 in treated samples compared to untreated controls.
These results indicate activation of apoptotic pathways, suggesting potential therapeutic applications in lung cancer treatment.
Study on Liver Cancer Cells
In liver cancer models, the compound exhibited a marked reduction in DNA damage compared to untreated controls. This suggests a protective effect on normal cells while effectively targeting cancerous ones. The study emphasized its potential for therapeutic applications in hepatocellular carcinoma.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, depending on its functionalization.
Comparison with Similar Compounds
Key Observations :
Yield Comparison :
Antioxidant and Anticancer Activities
- Schiff Base Analogs : Moderate DPPH radical scavenging (IC₅₀ = 0.7372 mg/mL) due to conjugated π-systems and electron-rich heterocycles .
- Cyanopropenamides: Significant anti-proliferative activity against cancer cell lines (e.g., ’s naphthyl derivatives) .
- Thiophene-Containing Enamides : The thiophen-2-yl group in the target compound may enhance interactions with sulfur-binding enzymes or receptors, similar to impurity B(EP) in .
Biological Activity
The compound (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide, also known as a furan-thiophene derivative, has garnered attention in recent years due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Its molecular weight is approximately 249.31 g/mol. The compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have indicated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for some furan derivatives were reported as low as 64 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 128 |
Anti-inflammatory Activity
Furan derivatives have been evaluated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). Some studies have shown that certain furan-based compounds possess COX inhibitory activity comparable to established anti-inflammatory drugs like rofecoxib . This suggests potential applications in treating inflammatory conditions.
Anticancer Activity
The anticancer potential of furan derivatives has also been explored. In vitro studies using HeLa cells (cervical cancer model) demonstrated that certain furan-thiophene conjugates exhibited significant cytotoxicity, with IC50 values around 0.15 ± 0.05 µg/mL . The mechanism of action appears to involve mitochondrial disruption and induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Furan-Thiophene Conjugate 1 | HeLa | 0.15 |
| Furan-Thiophene Conjugate 2 | HeLa | 0.20 |
Case Studies
- Study on Antibacterial Activity : A systematic evaluation of various furan derivatives revealed that modifications on the furan ring significantly influenced antibacterial potency against E. coli and S. aureus. The study concluded that structural variations could enhance activity and suggested further optimization for drug development .
- Inflammation Model : In a carrageenan-induced inflammation model in rats, a series of furan derivatives were tested for their anti-inflammatory effects. Results indicated a dose-dependent reduction in inflammation markers, highlighting their therapeutic potential in chronic inflammatory diseases .
- Cancer Cell Line Study : The anticancer efficacy of novel furan-thiophene derivatives was assessed against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis, warranting further investigation into their mechanisms .
Q & A
Q. What are the recommended synthetic routes for (2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a thiophene-2-carbaldehyde derivative with an appropriate amine (e.g., 1-(furan-2-yl)propan-2-amine) under acidic or basic conditions to form the enamide backbone.
- Step 2: Use of coupling agents like EDCI or DCC to facilitate amide bond formation, with solvents such as DMF or dichloromethane.
- Optimization: Temperature control (0–25°C), inert atmosphere (N₂/Ar), and catalysts (e.g., DMAP) improve selectivity and yield (70–85%). Post-reaction purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most effective?
Key techniques include:
- ¹H/¹³C NMR: Assigns protons and carbons in the furan, thiophene, and enamide groups. For example, the trans (E)-configuration of the enamide is confirmed by coupling constants (J = 12–16 Hz between α,β-unsaturated protons) .
- IR Spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 288.0892) .
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
- Enamide (C=C-NHCO): Participates in Michael additions or hydrolyzes under acidic/basic conditions.
- Furan and Thiophene Rings: Act as electron-rich heterocycles, enabling electrophilic substitution (e.g., halogenation) or coordination to metal catalysts in cross-coupling reactions .
- Propan-2-yl Group: Steric effects influence regioselectivity in derivatization reactions .
Advanced Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?
Challenges include:
- Twinning: Common in flexible enamide derivatives; resolved using twin law refinement in SHELXL .
- Disorder: Thiophene/furan rings may exhibit positional disorder. Partial occupancy modeling and restraints (e.g., DFIX) improve accuracy.
- Data Quality: High-resolution data (≤1.0 Å) combined with SHELXL’s least-squares refinement and Hirshfeld surface analysis validate H-bonding networks .
Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this enamide derivative?
- DFT Calculations (B3LYP/6-31G):* Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating nucleophilic attack sites at the thiophene ring.
- Molecular Docking: Screens interactions with biological targets (e.g., kinases), revealing binding affinities via AutoDock Vina. For example, the enamide’s carbonyl group forms hydrogen bonds with active-site residues (e.g., Asp86 in EGFR) .
Q. When encountering contradictory bioactivity data across studies, what analytical approaches can reconcile these discrepancies?
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C).
- Purity Validation: Use HPLC-MS to rule out impurities (>98% purity required for reliable SAR).
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., fluorophenyl analogs) to identify substituent-dependent trends .
Q. What strategies are employed to modify the core structure to enhance biological activity, and how is SAR analyzed?
- Bioisosteric Replacement: Substitute thiophene with thiazole (improves metabolic stability) or furan with pyran (enhances solubility).
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the aryl ring to boost electrophilicity and target binding.
- SAR Workflow:
Synthesize derivatives (≥20 analogs).
Test in vitro/in vivo models (e.g., anticancer activity via MTT assay).
Use QSAR models to correlate substituent parameters (Hammett σ, LogP) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
